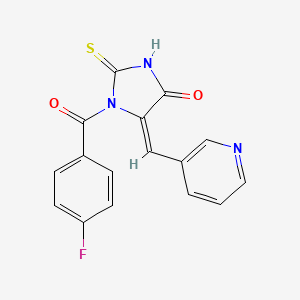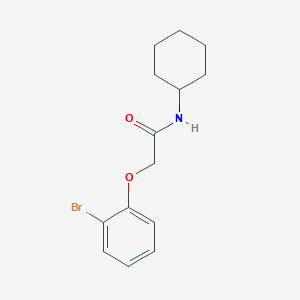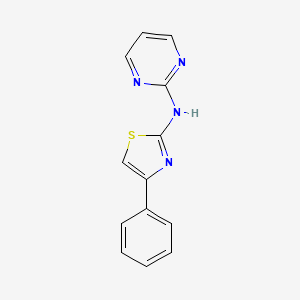
1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of imidazolidinone and has been shown to possess various biological activities, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound may exert its biological activities through the inhibition of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone can inhibit the growth of various bacterial and fungal strains. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone has shown promising results in various studies, and there are several future directions for research on this compound. Some of these include:
1. Further investigation of its mechanism of action to better understand its effects on various biological processes.
2. Studies to determine its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
3. Development of new derivatives of the compound to improve its efficacy and reduce any potential side effects.
4. Investigation of its potential as a lead compound for the development of new drugs with similar biological activities.
Synthesemethoden
The synthesis of 1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone can be achieved through a multi-step process. The first step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This is followed by the reaction of 4-fluorobenzoyl chloride with 3-pyridinecarboxaldehyde to form the corresponding imine. Finally, the imine is reacted with thiosemicarbazide to yield the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-5-(3-pyridinylmethylene)-2-thioxo-4-imidazolidinone has been shown to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. As a result, it has been studied extensively for its potential applications in the field of medicine.
Eigenschaften
IUPAC Name |
(5E)-1-(4-fluorobenzoyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O2S/c17-12-5-3-11(4-6-12)15(22)20-13(14(21)19-16(20)23)8-10-2-1-7-18-9-10/h1-9H,(H,19,21,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAWGAWHMLSQL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)NC(=S)N2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670889 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5E)-1-[(4-fluorophenyl)carbonyl]-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)

![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688483.png)
![1-(cyclopropylcarbonyl)-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5688491.png)
![1-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5688506.png)

![5-tert-butyl-4-[(1-oxophthalazin-2(1H)-yl)methyl]-2-furamide](/img/structure/B5688526.png)
![3-{1-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]piperidin-4-yl}-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5688536.png)
![3-(3-oxo-3-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5688543.png)